molecular formula C11H16O B11919364 5,9-Dimethylspiro[3.5]non-5-EN-1-one

5,9-Dimethylspiro[3.5]non-5-EN-1-one

Cat. No.: B11919364
M. Wt: 164.24 g/mol
InChI Key: VLMLTOHUCYAQDB-UHFFFAOYSA-N
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Description

5,9-Dimethylspiro[35]non-5-EN-1-one is a heterocyclic compound with the molecular formula C11H16O It is characterized by a spiro structure, which means that two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethylspiro[3.5]non-5-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a diene and a dienophile react to form the spiro compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethylspiro[3.5]non-5-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro structure allows for substitution reactions where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5,9-Dimethylspiro[3.5]non-5-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,9-Dimethylspiro[3.5]non-5-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,9,9-Trimethylspiro[3.5]non-5-en-1-one
  • Spiro[3.5]nona-5,7-dien-1-one, 5,9,9-trimethyl-

Uniqueness

5,9-Dimethylspiro[35]non-5-EN-1-one is unique due to its specific spiro structure and the presence of methyl groups at the 5 and 9 positions

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5,9-dimethylspiro[3.5]non-8-en-3-one

InChI

InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3

InChI Key

VLMLTOHUCYAQDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C12CCC2=O)C

Origin of Product

United States

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